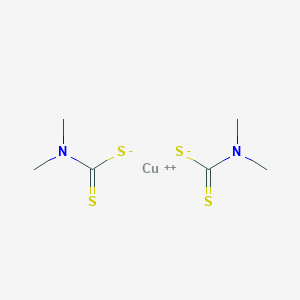
Natriumbromacetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium bromoacetate is a useful research compound. Its molecular formula is C2H3BrNaO2 and its molecular weight is 161.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sodium bromoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium bromoacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Natriumbromacetat ist ein wichtiger Rohstoff und Zwischenprodukt, der in der organischen Synthese verwendet wird . Es kann verwendet werden, um die Bromoacetatgruppe in ein Molekül einzuführen, das dann weitere Reaktionen eingehen kann.
Pflanzenschutzmittel
Im Bereich der Pflanzenschutzmittel kann this compound als Zwischenprodukt bei der Synthese verschiedener Pestizide verwendet werden . Die Bromoacetatgruppe kann mit einer Vielzahl anderer Verbindungen reagieren, um Produkte mit pestiziden Eigenschaften zu bilden.
Pharmazeutika
this compound wird auch in der pharmazeutischen Industrie verwendet . Es kann bei der Synthese verschiedener Medikamente verwendet werden, wobei die Bromoacetatgruppe eine entscheidende Rolle in der biologischen Aktivität des Endprodukts spielt.
Farbstoffe
Im Bereich der Farbstoffe kann this compound als Ausgangsmaterial oder Zwischenprodukt bei der Synthese verschiedener Farbstoffe verwendet werden . Die Bromoacetatgruppe kann mit verschiedenen Farbstoffen reagieren, um eine große Bandbreite an Farbstoffen zu bilden.
Analytische Chemie
this compound kann in der analytischen Chemie verwendet werden, insbesondere in der Spektroskopie . Es kann als Reagenz in verschiedenen analytischen Methoden verwendet werden.
Zellkultur & Analyse
this compound kann in der Zellkultur und Analyse verwendet werden . Es kann als Reagenz in verschiedenen Zellkulturtechniken und Methoden der Zellanalyse verwendet werden.
Safety and Hazards
Sodium bromoacetate is toxic if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include not breathing in the dust, wearing suitable protective clothing, gloves, and eye/face protection, and seeking medical advice immediately in case of accident or if you feel unwell .
Relevant Papers One paper discusses a practical one-pot synthesis of coumarins in aqueous sodium bicarbonate via intramolecular Wittig reaction at room temperature . Another paper discusses the vibrational spectra and structure of sodium bromoacetate . A third paper discusses the effect of the dielectric constant of the medium specific solvent effects on the rate of bromination of acetone by sodium bromoacetate .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Sodium bromoacetate can be achieved by the reaction of sodium hydroxide with bromoacetic acid. This reaction is an acid-base neutralization reaction and can be carried out in aqueous medium. The reaction can be monitored by measuring the pH of the reaction mixture. Once the pH reaches a certain value, the reaction can be stopped and the product can be isolated by filtration and washing with water.", "Starting Materials": [ "Sodium hydroxide", "Bromoacetic acid", "Water" ], "Reaction": [ "Step 1: Dissolve sodium hydroxide in water to prepare a 1 M solution.", "Step 2: Add bromoacetic acid to the sodium hydroxide solution slowly with stirring.", "Step 3: Monitor the pH of the reaction mixture. The pH should be maintained between 7 and 8.", "Step 4: Once the pH reaches the desired value, stop the addition of bromoacetic acid.", "Step 5: Allow the reaction mixture to cool to room temperature.", "Step 6: Filter the reaction mixture to isolate the solid product.", "Step 7: Wash the product with water to remove any impurities.", "Step 8: Dry the product under vacuum to obtain pure Sodium bromoacetate." ] } | |
CAS-Nummer |
1068-52-6 |
Molekularformel |
C2H3BrNaO2 |
Molekulargewicht |
161.94 g/mol |
IUPAC-Name |
sodium;2-bromoacetate |
InChI |
InChI=1S/C2H3BrO2.Na/c3-1-2(4)5;/h1H2,(H,4,5); |
InChI-Schlüssel |
QKRAOTCLMXZGQF-UHFFFAOYSA-N |
Isomerische SMILES |
C(C(=O)[O-])Br.[Na+] |
SMILES |
C(C(=O)[O-])Br.[Na+] |
Kanonische SMILES |
C(C(=O)O)Br.[Na] |
| 1068-52-6 | |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,10-Anthracenedione, 1-amino-2-[[2-(dimethylamino)ethyl]thio]-4-(phenylamino)-](/img/structure/B93844.png)
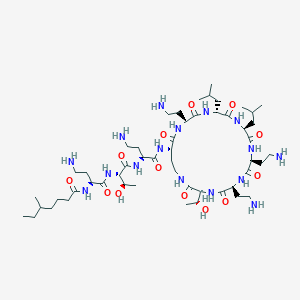
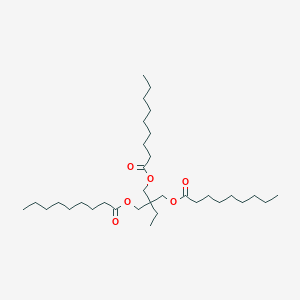

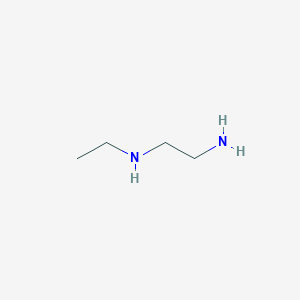
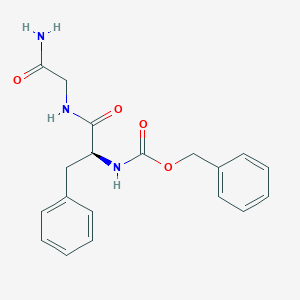
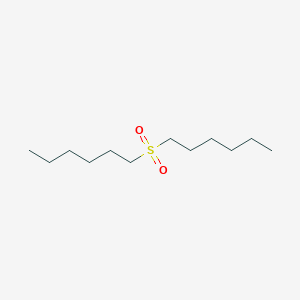
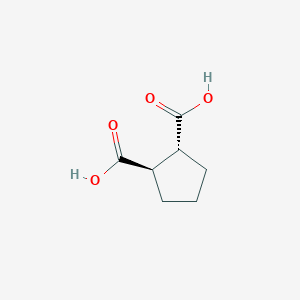

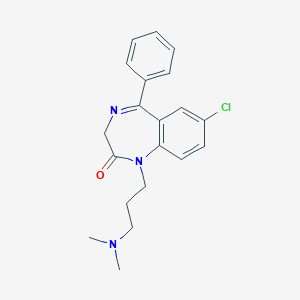
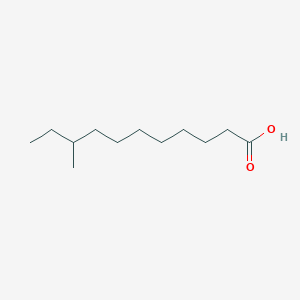

![1,3-Isobenzofurandione, 5,5'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-](/img/structure/B93865.png)
